molecular formula C17H15N3O6 B12979459 (2R,3R,4S,5R)-2-[12-(furan-3-yl)-3-oxa-7,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl]-5-(hydroxymethyl)oxolane-3,4-diol

(2R,3R,4S,5R)-2-[12-(furan-3-yl)-3-oxa-7,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl]-5-(hydroxymethyl)oxolane-3,4-diol

Cat. No.: B12979459
M. Wt: 357.32 g/mol
InChI Key: KCDMVNDVQSGHAU-IWCJZZDYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(2R,3R,4S,5R)-2-[12-(furan-3-yl)-3-oxa-7,9,11-triazatricyclo[64002,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl]-5-(hydroxymethyl)oxolane-3,4-diol” is a complex organic molecule characterized by its unique tricyclic structure and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the construction of the tricyclic core This can be achieved through a series of cyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure the correct stereochemistry

Industrial Production Methods

Industrial production of such complex molecules typically involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The tricyclic core can be reduced under specific conditions to yield different stereoisomers.

    Substitution: Functional groups on the furan ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the tricyclic core can produce various stereoisomers.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential biological activity. Its tricyclic structure and functional groups suggest it could interact with biological targets, making it a candidate for drug discovery.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile scaffold for the development of new drugs.

Industry

In industry, the compound could be used in the development of new materials with unique properties. Its complex structure and functional groups make it suitable for applications in materials science.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it were to act as a drug, it might bind to a specific enzyme or receptor, modulating its activity. The pathways involved would depend on the nature of these interactions and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R,4S,5R)-2-[12-(furan-3-yl)-3-oxa-7,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl]-5-(hydroxymethyl)oxolane-3,4-diol
  • (2R,3R,4S,5R)-2-[12-(thiophen-3-yl)-3-oxa-7,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl]-5-(hydroxymethyl)oxolane-3,4-diol
  • (2R,3R,4S,5R)-2-[12-(pyridin-3-yl)-3-oxa-7,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl]-5-(hydroxymethyl)oxolane-3,4-diol

Uniqueness

The uniqueness of the compound lies in its specific tricyclic structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable molecule for research and development.

Properties

Molecular Formula

C17H15N3O6

Molecular Weight

357.32 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-[12-(furan-3-yl)-3-oxa-7,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C17H15N3O6/c21-5-10-13(22)14(23)17(26-10)20-9-2-4-25-15(9)11-12(8-1-3-24-6-8)18-7-19-16(11)20/h1-4,6-7,10,13-14,17,21-23H,5H2/t10-,13-,14-,17-/m1/s1

InChI Key

KCDMVNDVQSGHAU-IWCJZZDYSA-N

Isomeric SMILES

C1=COC=C1C2=C3C4=C(C=CO4)N(C3=NC=N2)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O

Canonical SMILES

C1=COC=C1C2=C3C4=C(C=CO4)N(C3=NC=N2)C5C(C(C(O5)CO)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.